2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate
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Overview
Description
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O4S and a molecular weight of 324.25 g/mol . This compound is known for its unique structural features, which include a naphthalene ring substituted with a fluoro group, a methoxy group, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-3-methoxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring .
Comparison with Similar Compounds
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2-Fluoro-3-methoxynaphthalene: Lacks the trifluoromethanesulfonate ester group, making it less reactive in substitution reactions.
3-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but without the fluoro group, which may affect its reactivity and applications.
2-Fluoronaphthalen-1-yl trifluoromethanesulfonate: Lacks the methoxy group, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C12H8F4O4S |
---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
(2-fluoro-3-methoxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8F4O4S/c1-19-9-6-7-4-2-3-5-8(7)11(10(9)13)20-21(17,18)12(14,15)16/h2-6H,1H3 |
InChI Key |
DAOZBTDKZQNNLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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